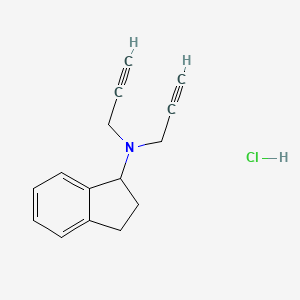
β-D-Fructopyranose 1-Sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
β-D-Fructopyranose 1-Sulfamate, also known as Topiramate, is a sulfamate-substituted monosaccharide derived from fructose . It is classified as a small molecule and is used for proteomics research .
Synthesis Analysis
Topiramate is classified as a sulfamate-substituted monosaccharide derived from fructose . It was discovered by chance when attempts were made to formulate a novel antidiabetic drug .Molecular Structure Analysis
The molecular formula of this compound is C6H13NO8S. It is structurally distinct from all anticonvulsants .Chemical Reactions Analysis
Topiramate has been analyzed by FTIR–UATR spectroscopy, UV–Vis spectroscopy, and thermogravimetry to evaluate the thermal behavior and possible interactions between compounds .Physical and Chemical Properties Analysis
The average molecular weight of this compound is 259.23 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Sulfonamide Inhibitors: A Patent Review
Sulfonamide compounds, including β-D-Fructopyranose 1-Sulfamate derivatives, play a crucial role in the development of a wide range of inhibitors targeting various enzymes and receptors. These inhibitors have applications in treating bacterial infections, cancer, glaucoma, and Alzheimer’s disease, showcasing the versatility of sulfonamide-based compounds in medical research and drug development (Gulcin & Taslimi, 2018).
Inulin-Type Fructans and Cancer Risk Reduction
Research has demonstrated that inulin-type fructans, which share a structural similarity with this compound, exhibit anticarcinogenic properties, particularly in reducing colon cancer risk. The fermentation products of these fructans in the gut have been shown to inhibit tumor growth and metastasis, highlighting the potential of such compounds in cancer prevention and therapy (Pool-Zobel, 2005).
(In)organic Anions as Carbonic Anhydrase Inhibitors
This compound, due to its sulfamate functionality, is part of the broader class of compounds that serve as inhibitors of carbonic anhydrases. These enzymes are pivotal in various physiological processes, including respiration, CO2 transport, and pH balance. Inhibitors based on sulfamate derivatives have been explored for their therapeutic potential in managing conditions like glaucoma and edema, underscoring the importance of these compounds in targeting enzyme activity for medical applications (De Simone & Supuran, 2012).
Antioxidant Activity Analysis
The methodologies for determining antioxidant activity, which are crucial in evaluating the protective effects of compounds like this compound, have been extensively reviewed. These compounds, by virtue of their structural characteristics, might contribute to the antioxidant capacity of various systems, thereby offering potential benefits in mitigating oxidative stress-related conditions (Munteanu & Apetrei, 2021).
Sulfa Drugs and Medicinal Chemistry
Sulfamide derivatives, closely related to this compound, have been reviewed for their role in medicinal chemistry. These compounds, by substituting for sulfonamide or sulfamate functionalities, have found applications across a broad spectrum of therapeutic areas, further illustrating the chemical versatility and potential of sulfamate-based compounds in drug discovery and development (Reitz, Smith, & Parker, 2009).
Wirkmechanismus
Target of Action
The primary target of β-D-Fructopyranose 1-Sulfamate is the Fucose-binding lectin PA-IIL in Pseudomonas aeruginosa . This organism is a common bacterium that can cause disease in animals, including humans.
Pharmacokinetics
It is known that a large percentage of a similar compound, topiramate, is recovered unchanged in animal and human urine
Biochemische Analyse
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, including potential changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of β-D-Fructopyranose 1-Sulfamate can vary with different dosages in animal models
Metabolic Pathways
It is known to interact with various enzymes and cofactors, and it may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins, and it may also have effects on its localization or accumulation .
Subcellular Localization
It is known that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of β-D-Fructopyranose 1-Sulfamate can be achieved through the sulfamation of β-D-Fructopyranose with sulfamic acid.", "Starting Materials": [ "β-D-Fructopyranose", "Sulfamic acid", "Methanol", "Water" ], "Reaction": [ "Dissolve β-D-Fructopyranose in methanol", "Add sulfamic acid to the solution and stir for several hours at room temperature", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the precipitated product", "Wash the product with water and dry under vacuum", "The resulting product is β-D-Fructopyranose 1-Sulfamate" ] } | |
CAS-Nummer |
106881-42-9 |
Molekularformel |
C6H13NO8S |
Molekulargewicht |
259.24 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl sulfamate |
InChI |
InChI=1S/C6H13NO8S/c7-16(12,13)15-2-6(11)5(10)4(9)3(8)1-14-6/h3-5,8-11H,1-2H2,(H2,7,12,13)/t3-,4-,5+,6-/m1/s1 |
InChI-Schlüssel |
BGTCZSJLWAMWRH-ARQDHWQXSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@@H]([C@](O1)(COS(=O)(=O)N)O)O)O)O |
SMILES |
C1C(C(C(C(O1)(COS(=O)(=O)N)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)(COS(=O)(=O)N)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


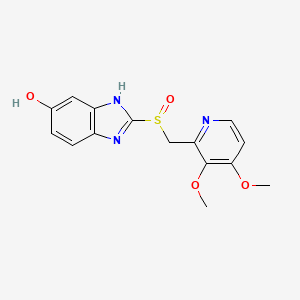
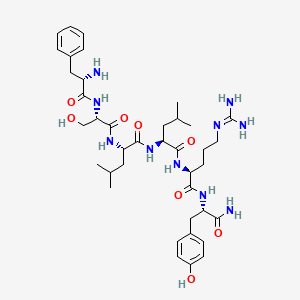
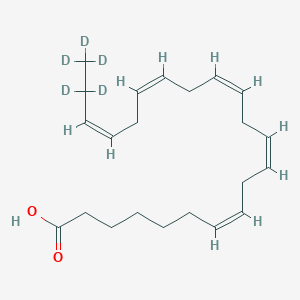



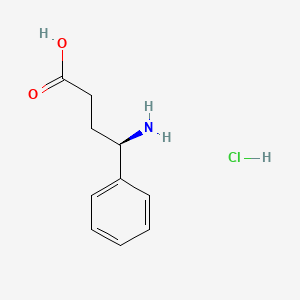
![1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine](/img/structure/B568847.png)
![[3-(5-Methyl-2-methylsulfonyloxyphenyl)-3-phenylpropyl] methanesulfonate](/img/structure/B568848.png)

